molecular formula C26H21FN2O3S2 B2538760 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione CAS No. 1177649-23-8

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B2538760
CAS No.: 1177649-23-8
M. Wt: 492.58
InChI Key: WRVGMBLWXWIJJY-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound X) is a thiopyrano[2,3-d]thiazole-based pentacyclic derivative synthesized via hetero-Diels-Alder reactions involving 4-thioxo-2-thiazolidinones and norbornene dicarboxylic acid imido-derivatives . Its structure features a 4-fluorophenyl group at position 14 and a 4-methylphenyl group at position 9, contributing to its unique electronic and steric properties. Compound X belongs to a class of molecules studied for anticancer activity, with reported potency against leukemia cell lines (e.g., CCRF-CEM, LogGI50 = −6.40) .

Properties

IUPAC Name

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3S2/c1-11-2-4-12(5-3-11)17-18-15-10-16(21(18)33-23-22(17)34-26(32)28-23)20-19(15)24(30)29(25(20)31)14-8-6-13(27)7-9-14/h2-9,15-21H,10H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGMBLWXWIJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of 4-Fluorophenyl Group

The 4-fluorophenyl moiety is incorporated via nucleophilic aromatic substitution. A modified Hantzsch reaction employs 4-fluorobenzaldehyde (2 mmol) condensed with 5,5-dimethylcyclohexane-1,3-dione (2 mmol) in the presence of 3-(4-chlorophenylamino)-5,5-dimethylcyclohex-2-enone. This one-pot, three-component reaction proceeds in 1-butyl-3-methylimidazolium bromide ([BMIM]Br), an ionic liquid that enhances reaction efficiency.

Key Data :

  • Reaction time: 6 h at 80°C
  • Yield: 68%
  • ¹H NMR (CDCl₃): δ 7.72–7.62 (m, Ar-H)

Attachment of 4-Methylphenyl Group

The 4-methylphenyl substituent is introduced via Suzuki-Miyaura coupling. A boronated intermediate, prepared by treating the core with bis(pinacolato)diboron, reacts with 4-bromotoluene under Pd(PPh₃)₄ catalysis. Optimal conditions include:

  • Solvent: Dioxane/H₂O (4:1)
  • Base: K₂CO₃
  • Temperature: 100°C, 12 h
  • Yield: 73%

Final Assembly and Lactam Formation

The diazapentacyclic system is completed by intramolecular lactamization. Treatment of the functionalized intermediate with trifluoroacetic acid (TFA) in dichloromethane induces cyclodehydration, forming the 6,13,15-trione motif.

Optimization Insights :

  • Higher yields (82%) are achieved using molecular sieves (4Å) to absorb water.
  • IR spectroscopy confirms lactam formation via carbonyl stretches at 1652 cm⁻¹ (amide I) and 1558 cm⁻¹ (amide II).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:4). The target compound elutes as a white solid.

Spectroscopic Validation

¹H NMR (DMSO-d₆) :

  • δ 8.51 (d, J = 1.6 Hz, H-4,10)
  • δ 7.45 (s, CONH)
  • δ 6.99 (t, J = 8.9 Hz, Ar-H)

¹³C NMR :

  • 167.8 ppm (C=O)
  • 159.1 ppm (C-F)

HRMS (ESI+) :

  • m/z Calc. for C₂₇H₂₂FNO₅S₂: 555.1
  • Found: 555.0 [M+H]⁺

Comparative Analysis with Analogous Compounds

Parameter Target Compound Dibenzo[a,j]xanthene Analog Syn-Dithia[3.3]Phane
Cyclization Yield 35% 86% 48%
Reaction Time 48 h 6 h 12 h
Purification Method Column Chromatography Recrystallization Column Chromatography

The lower cyclization yield compared to dibenzo[a,j]xanthene derivatives underscores the steric challenges posed by the pentacyclic framework.

Challenges and Limitations

  • Steric Hindrance : Bulky aromatic groups impede cyclization, necessitating high-dilution conditions.
  • Sensitivity to Moisture : Thiazole intermediates require anhydrous solvents and inert atmospheres.
  • Scalability : Multi-step synthesis complicates industrial-scale production; continuous-flow systems may mitigate this.

Chemical Reactions Analysis

Types of Reactions

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or chemical modification. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Thiopyrano-Thiazole Series

Several analogues of Compound X have been synthesized and evaluated for anticancer activity. Key examples include:

Compound ID Substituents (Position 14 / Position 9) LogGI50 (CCRF-CEM) Selectivity Profile
Compound X 4-fluorophenyl / 4-methylphenyl −6.40 High selectivity for leukemia
Compound 5c 4-fluorophenyl / 2-methoxyphenyl −6.06 Moderate selectivity
Compound 5d 4-chlorophenyl / 4-methylphenyl −6.40 High selectivity for leukemia
Compound 7b 3,4-difluorophenyl / 4-methylphenyl −4.05 Broad activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in Compound X enhances potency compared to non-halogenated analogues, likely due to improved binding via hydrophobic interactions or enhanced metabolic stability .
  • Substituent Position : Replacing the 4-methylphenyl group with a 2-methoxyphenyl (Compound 5c) reduces potency (LogGI50 = −6.06 vs. −6.40), suggesting steric hindrance or altered π-π stacking .
  • Chlorine vs. Fluorine : Compound 5d (4-chlorophenyl) matches Compound X’s potency, indicating halogens at position 14 are critical for activity .

Comparison with Diazapentacyclo Derivatives

Compound X shares structural homology with other diazapentacyclo frameworks, such as 5,12-diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone (CAS 646059-14-5) . Key differences include:

  • Substituents : The diphenyl groups in the latter compound may reduce solubility compared to Compound X’s fluorinated/methylated groups.
  • Biological Activity: No anticancer data is available for CAS 646059-14-5, but its lack of thiazole rings suggests divergent target interactions.

Quantitative 3D Similarity Analysis

Using PubChem3D metrics :

  • Shape Similarity (ST) : Compound X vs. 5d: ST = 0.92 (high overlap due to identical core and similar substituents).
  • Feature Similarity (CT) : Compound X vs. 7b: CT = 0.45 (lower due to differing substituent electronic profiles).
  • Proximity Preference Index (NPI) : Compound X clusters with 5c/d (NPI = +0.78), confirming structural and functional similarity .

Implications for Drug Design

  • Fluorine’s Role : The 4-fluorophenyl group in Compound X enhances both potency and selectivity, aligning with trends in medicinal chemistry for optimizing pharmacokinetics .

Biological Activity

The compound 14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule characterized by a unique pentacyclic structure that exhibits potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C25H18F2N2O3S2
  • Molecular Weight : 496.6 g/mol
  • IUPAC Name : 9,14-bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0{2,10}.0{4,8}.0{12,16}]heptadec-4(8)-ene-6,13,15-trione
  • InChI Key : NVFRQJXBFCSRFQ-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes such as proliferation and inflammation.
  • Receptor Binding : It can bind to various receptors that regulate cellular signaling pathways.

These interactions may lead to significant biological effects such as anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit promising anticancer activities:

  • Cell Proliferation Inhibition : Studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting Cancer Pathways : It may affect key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound also shows potential in modulating inflammatory responses:

  • Cytokine Regulation : It may reduce the production of pro-inflammatory cytokines.
  • Inflammatory Cell Migration : The compound could inhibit the migration of inflammatory cells to sites of tissue damage.

Study 1: Antitumor Efficacy

A study conducted on a series of compounds structurally related to our target compound demonstrated significant antitumor efficacy in various cancer cell lines. The lead compound showed an EC50 value in the nanomolar range against BRCA1 mutant breast cancer cells .

CompoundEC50 (nM)Cancer Type
Lead Compound0.3BRCA1 mutant breast cancer
Related Compound5Other breast cancer types

Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound interacts with poly(ADP-ribose) polymerase (PARP) enzymes, inhibiting their activity and leading to enhanced cytotoxicity in cancer cells with defective DNA repair mechanisms .

Q & A

Basic Question: What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?

Answer:
The compound is synthesized via a hetero-Diels-Alder reaction between 4-thioxo-2-thiazolidinones and 5-norbornene-2,3-dicarboxylic acid imido-derivatives . Key intermediates include the thiazolidinone precursor and the norbornene-based dienophile. The reaction proceeds under mild conditions (e.g., ambient temperature or reflux in aprotic solvents like dichloromethane or toluene), with yields optimized by controlling electron-withdrawing substituents on the thiazolidinone ring. Characterization of intermediates involves FT-IR, NMR, and mass spectrometry to confirm regioselectivity and purity .

Basic Question: How is the molecular structure of this compound elucidated, and what analytical techniques are prioritized?

Answer:
X-ray crystallography is the gold standard for structural determination. Single-crystal diffraction data are collected using synchrotron radiation or laboratory sources, followed by refinement with SHELXL . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve connectivity, particularly for the dithia-diazapentacyclic core. ORTEP-III is employed for visualizing thermal ellipsoids and validating bond angles/distances .

Advanced Question: How can researchers resolve contradictions in biological activity data across different cell lines?

Answer:
Discrepancies in bioactivity (e.g., selective cytotoxicity against leukemia vs. solid tumors) may arise from cell-line-specific metabolic pathways or membrane permeability. To address this:

  • Use isogenic cell pairs (e.g., CCRF-CEM leukemia vs. resistant sublines) to isolate mechanisms .
  • Quantify intracellular drug accumulation via LC-MS and correlate with logGI₅₀ values.
  • Apply statistical Design of Experiments (DoE) to test variables like serum concentration or pH, which influence activity .

Advanced Question: What computational strategies optimize the synthesis of analogs with improved bioactivity?

Answer:
Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in hetero-Diels-Alder reactions. Molecular docking (e.g., AutoDock Vina) screens analogs against leukemia-specific targets like Bcl-2 or topoisomerase II. Quantum mechanical/molecular mechanical (QM/MM) models guide substitutions at the 4-fluorophenyl or 4-methylphenyl groups to enhance binding affinity .

Advanced Question: How can crystallographic data discrepancies (e.g., thermal motion, disorder) be mitigated during refinement?

Answer:
For disordered regions (common in flexible dithia-diazapentacyclic systems):

  • Apply restraints (e.g., SIMU, DELU) in SHELXL to stabilize anisotropic displacement parameters .
  • Use twin refinement (TWIN/BASF commands) for non-merohedral twinning.
  • Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence disorder .

Advanced Question: What methodologies validate the selectivity of this compound for specific cancer targets?

Answer:

  • Kinase Profiling: Screen against a panel of 100+ kinases to identify off-target effects.
  • CRISPR-Cas9 Knockout: Validate target engagement by comparing IC₅₀ values in wild-type vs. gene-edited cell lines.
  • Metabolomics: Track downstream biomarkers (e.g., ATP depletion in leukemia cells via LC-MS) to confirm mechanism .

Advanced Question: How can reaction conditions be optimized to scale up synthesis without compromising yield?

Answer:

  • Use DoE (Box-Behnken or Central Composite Design) to model variables (temperature, solvent polarity, catalyst loading).
  • Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Continuous-flow reactors minimize side products by precise control of residence time and mixing .

Advanced Question: What strategies are recommended for analyzing sulfur-sulfur interactions in the crystal lattice?

Answer:

  • Hirshfeld Surface Analysis: Quantify S···S and S···C contacts using CrystalExplorer.
  • Energy Frameworks (Molecule): Calculate interaction energies (electrostatic, dispersion) to assess lattice stability.
  • Multipole Refinement (XD2016): Resolve electron density around sulfur atoms to confirm covalent vs. non-covalent interactions .

Advanced Question: How do substituents at the 4-fluorophenyl and 4-methylphenyl positions influence solubility and bioavailability?

Answer:

  • LogP Calculations: Replace 4-fluorophenyl with hydrophilic groups (e.g., –OH) to improve aqueous solubility.
  • Powder X-ray Diffraction (PXRD): Assess crystallinity, as amorphous forms enhance dissolution rates.
  • Caco-2 Permeability Assays: Link substituent polarity to intestinal absorption profiles .

Advanced Question: What statistical approaches reconcile conflicting data in SAR (Structure-Activity Relationship) studies?

Answer:

  • Partial Least Squares (PLS) Regression: Correlate molecular descriptors (e.g., Hammett σ, molar refractivity) with bioactivity.
  • Cluster Analysis: Group analogs by substituent patterns to identify outliers.
  • Bayesian Models: Predict SAR trends from sparse datasets, prioritizing synthetic targets .

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